molecular formula C7H3Cl2F3O B1404447 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1404193-94-7

1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Cat. No.: B1404447
CAS No.: 1404193-94-7
M. Wt: 231 g/mol
InChI Key: ISPXQTUIDXPWRF-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is a fluorinated aromatic compound Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications

Preparation Methods

The synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene typically involves halogenation reactions. One common method is the reaction of 1-chloro-3-fluorobenzene with chlorodifluoromethane in the presence of a catalyst. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows the compound to form strong interactions with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene can be compared with other fluorinated aromatic compounds, such as:

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-2,5-difluorobenzene
  • 2-Chloro-1,1-difluoroethane
  • 2-Chloro-2,2-difluoroacetophenone
  • 1-Chloro-2,2-difluoropropane

These compounds share similar structural features but differ in the number and position of halogen atoms, which can influence their reactivity and applications. The unique combination of halogen atoms in this compound makes it particularly valuable for specific scientific and industrial purposes .

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(10)6(4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPXQTUIDXPWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
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1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
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1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 4
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 5
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 6
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

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